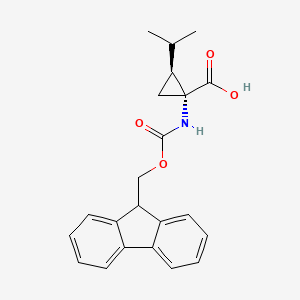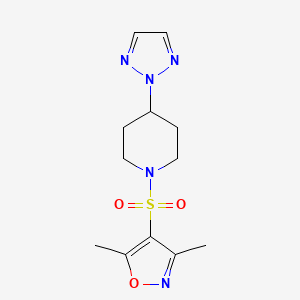
(E)-2-(3,4-dimethoxyphenyl)-N-(3-methoxybenzyl)-1-ethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(3,4-dimethoxyphenyl)-N-(3-methoxybenzyl)-1-ethenesulfonamide, also known as DMPE-MS, is a novel sulfonamide derivative that has recently been studied for its potential application in a variety of scientific research areas. DMPE-MS has been found to exhibit a range of biochemical and physiological effects, and has been explored for its potential use in lab experiments.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
One area of application for related compounds is in photodynamic therapy (PDT), a treatment modality for cancer. Compounds such as zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives have been studied for their photophysical and photochemical properties. These properties make them suitable as Type II photosensitizers in PDT due to their high singlet oxygen quantum yield and good fluorescence properties. Such compounds have potential for treating cancer effectively in PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition
Another area of research involves the synthesis and study of compounds for their antimicrobial activity and enzyme inhibition effects. For instance, new Schiff bases derived from sulfamethoxazole and sulfisoxazole, and their metal complexes, have shown significant inhibition potencies on enzymes like carbonic anhydrase II and I. These findings suggest potential applications in developing new drugs with antimicrobial and enzyme inhibition properties (Alyar et al., 2018).
Sensor Development
Research has also focused on developing sensors for detecting heavy metal ions. Compounds like N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) have been synthesized and applied as Co2+ ion sensors. These sensors exhibited high sensitivity, large dynamic concentration ranges, and long-term stability, indicating their potential for environmental monitoring and health care applications (Sheikh et al., 2016).
Novel Compound Synthesis
The synthesis of novel compounds with potential therapeutic applications is another significant area of research. For example, the synthesis of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides has been explored. These compounds displayed interesting cytotoxic activities and strong inhibition of carbonic anhydrase isoforms, suggesting their utility in anti-tumor studies and as enzyme inhibitors (Gul et al., 2016).
Propiedades
IUPAC Name |
(E)-2-(3,4-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-22-16-6-4-5-15(11-16)13-19-25(20,21)10-9-14-7-8-17(23-2)18(12-14)24-3/h4-12,19H,13H2,1-3H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCBDMQTKVUBQM-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CS(=O)(=O)NCC2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3,4-dimethoxyphenyl)-N-(3-methoxybenzyl)-1-ethenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methoxymethyl)piperidine-3-carboxylic acid](/img/structure/B2752715.png)

![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2752718.png)



![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2752723.png)
![1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole](/img/structure/B2752724.png)
![N-(2,3-dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide hydrochloride](/img/structure/B2752726.png)
![(3,4-Dimethylphenyl)[1-methyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-y l]amine](/img/structure/B2752727.png)


